4-(aminomethyl)-N-(furan-2-ylmethyl)benzamide
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Overview
Description
4-(aminomethyl)-N-(furan-2-ylmethyl)benzamide is an organic compound that features a benzamide core with an aminomethyl group and a furan-2-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-N-(furan-2-ylmethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: This can be achieved by reacting benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Aminomethyl Group: This step involves the reaction of the benzamide with formaldehyde and a secondary amine, typically under acidic conditions, to form the aminomethyl group.
Attachment of the Furan-2-ylmethyl Group: This can be done through a nucleophilic substitution reaction where the furan-2-ylmethyl halide reacts with the aminomethylbenzamide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are selected to maximize the reaction rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the aminomethyl group under basic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives of the benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-(aminomethyl)-N-(furan-2-ylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(aminomethyl)-N-(furan-2-ylmethyl)benzamide: Features both aminomethyl and furan-2-ylmethyl groups.
4-(aminomethyl)-N-(thiophen-2-ylmethyl)benzamide: Similar structure but with a thiophene ring instead of a furan ring.
4-(aminomethyl)-N-(pyridin-2-ylmethyl)benzamide: Contains a pyridine ring in place of the furan ring.
Uniqueness
This compound is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it distinct from its thiophene and pyridine analogs.
Properties
Molecular Formula |
C13H14N2O2 |
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Molecular Weight |
230.26 g/mol |
IUPAC Name |
4-(aminomethyl)-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C13H14N2O2/c14-8-10-3-5-11(6-4-10)13(16)15-9-12-2-1-7-17-12/h1-7H,8-9,14H2,(H,15,16) |
InChI Key |
VKBUFSDOMHZQGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC=C(C=C2)CN |
Origin of Product |
United States |
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